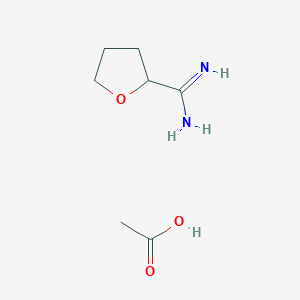![molecular formula C18H17ClN2O3S2 B2625684 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide CAS No. 923456-69-3](/img/structure/B2625684.png)
4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a benzylsulfonyl group and a 6-chlorobenzo[d]thiazol-2-yl group attached to a butanamide backbone. The benzo[d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
Benzo[d]thiazoles can participate in various chemical reactions due to their electron-deficient nature. They can act as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, benzo[d]thiazole derivatives can exhibit fluorescence .Applications De Recherche Scientifique
Anticonvulsant Applications
4-(Benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide and its derivatives have been studied for their potential anticonvulsant effects. In a study, several heterocyclic compounds incorporating a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion, indicating a potential application in treating seizures or epilepsy (Farag et al., 2012).
Antimicrobial and Antitubercular Agents
Compounds structurally related to this compound have been synthesized and shown to possess antimicrobial and antitubercular activities. A study presented a series of novel sulfonyl derivatives, which exhibited significant antibacterial, antifungal, and antitubercular properties, suggesting their potential as therapeutic agents against various microbial infections (Kumar et al., 2013).
Anticancer Activity
Several studies have explored the use of this compound derivatives in cancer treatment. For example, a study on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, demonstrated the complexes' ability to bind to DNA and exhibit antiproliferative activity in human tumor cells, indicating potential application in cancer therapy (González-Álvarez et al., 2013).
Antiviral Properties
In the realm of antiviral research, derivatives of this compound have been synthesized and evaluated for their antiviral activities. A study synthesized new derivatives which showed anti-tobacco mosaic virus activity, suggesting the potential use of these compounds in controlling viral infections (Chen et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-benzylsulfonyl-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-14-8-9-15-16(11-14)25-18(20-15)21-17(22)7-4-10-26(23,24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNPQUAQZBDENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



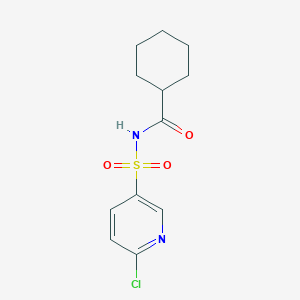
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625609.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2625611.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625613.png)
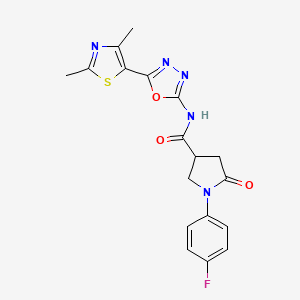

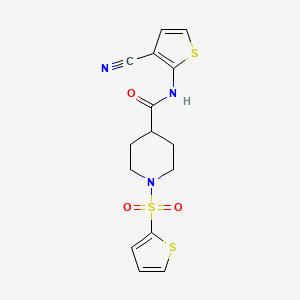
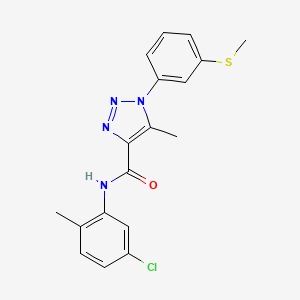
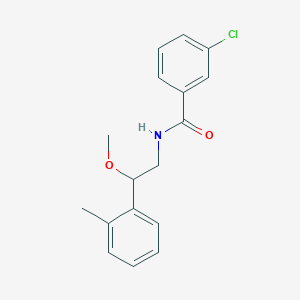
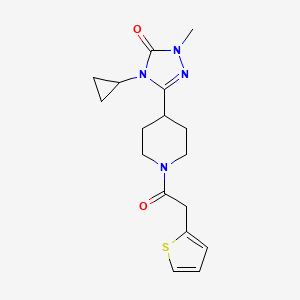
![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)
